6-Phenoxy-1H-indazol-3-amine is a heterocyclic organic compound characterized by the presence of an indazole ring substituted with a phenoxy group and an amino group. Its molecular formula is with a molecular weight of approximately 239.27 g/mol. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in cancer research and as a kinase inhibitor. The indazole core structure is prevalent in many biologically active molecules, suggesting that 6-phenoxy-1H-indazol-3-amine may exhibit similar properties.
6-Phenoxy-1H-indazol-3-amine belongs to the class of indazole derivatives, which are recognized for their diverse biological activities, including anti-inflammatory and anticancer effects. The compound's synthesis has been documented in scientific literature, although specific applications and detailed studies are still emerging. Its classification as a potential kinase inhibitor positions it within the pharmaceutical domain, particularly in the development of targeted therapies for proliferative disorders such as cancer.
The primary method for synthesizing 6-phenoxy-1H-indazol-3-amine involves the reaction of 2-phenoxy-6-fluorobenzonitrile with hydrazine hydrate. This reaction initiates through nucleophilic attack by hydrazine on the nitrile carbon, leading to cyclization and subsequent deprotonation steps to form the indazole structure .
The molecular structure of 6-phenoxy-1H-indazol-3-amine features:
The compound's structural formula can be represented as follows:
This configuration contributes to its unique binding properties and biological activities compared to other indazole derivatives.
6-Phenoxy-1H-indazol-3-amine can participate in various chemical reactions typical of indazole derivatives. These include:
These reactions often require specific catalysts and conditions, such as palladium catalysts for Suzuki coupling, to achieve high yields and selectivity .
Research indicates that 6-phenoxy-1H-indazol-3-amine exhibits significant biological activity, particularly as an inhibitor of c-Jun N-terminal kinase (JNK). JNK plays a crucial role in various cellular processes, including apoptosis and inflammation. The mechanism involves binding to the ATP-binding site of JNK, effectively inhibiting its activity .
Molecular docking studies suggest that 6-phenoxy-1H-indazol-3-amine binds effectively to JNK, indicating its potential as a selective inhibitor. This binding affinity is critical for its therapeutic applications in diseases such as cancer.
The compound's melting point, boiling point, and spectral data (NMR, IR) are essential for characterization but are not widely documented in available literature.
6-Phenoxy-1H-indazol-3-amine is primarily explored for its:
Research continues to explore its applications in material science and organic electronics due to its interesting photophysical properties .
Molecular hybridization integrates pharmacophoric fragments from bioactive molecules to enhance target affinity or selectivity. For 6-phenoxy-1H-indazol-3-amine (CAS 1092460-46-2), this strategy combines:
Table 1: Bioactive Hybrid Indazole Derivatives
| Compound | Hybrid Components | IC₅₀ (Target) | Key Improvement |
|---|---|---|---|
| 6o [1] | Indazole-3-amine + mercaptoacetamide | 5.15 µM (K562 cells) | Selective cytotoxicity (6.4× vs. normal cells) |
| 2a [3] | Indazole + 2,6-difluoro-3-methoxyphenyl | 2.0 nM (FGFR2) | Cellular potency (77.4 nM SNU16) |
| 6-Phenoxy-1H-indazol-3-amine | Indazole-3-amine + phenoxy | N/A | Enhanced solubility (LogP 2.94) [2] |
Optimization studies reveal that electron-withdrawing groups (e.g., fluorine) on the phenoxy ring improve metabolic stability by reducing oxidative degradation. Conversely, ortho-substitutions (e.g., methyl) induce steric hindrance, potentially diminishing binding affinity [1] [9].
Suzuki–Miyaura cross-coupling enables regioselective C–C bond formation at the indazole C-5 position, critical for installing the phenoxy group in 6-phenoxy-1H-indazol-3-amine. Key reaction parameters include:
Table 2: Optimized Suzuki Conditions for C-5 Functionalization
| Parameter | Standard Condition | Optimized for Indazoles | Impact on Yield |
|---|---|---|---|
| Catalyst | Pd(PPh₃)₄ | PdCl₂(dppf) | ↑ 62% (84% vs. 22%) |
| Solvent | Toluene | 1,4-Dioxane/H₂O (1:1) | ↑ Solubility of ionic intermediates |
| Temperature | 70°C | 90°C | ↑ Reaction rate (t < 2 h) |
| Base | Et₃N | K₂CO₃/Cs₂CO₃ | ↑ Stability of boronic acid |
Post-coupling acylation at N-1 or C-3 employs chloroacetic anhydride under alkaline conditions (pH 9–10). This step attaches solubilizing groups (e.g., piperazine) while preserving the 3-amino motif’s hydrogen-bonding capability [1] [6].
The 3-amino group of 6-phenoxy-1H-indazol-3-amine serves as an anchor for introducing pharmacokinetic enhancers:
Table 3: Pharmacokinetic Properties of Indazole Derivatives
| Modifying Group | Representative Compound | Aqueous Solubility | logP | Cytotoxicity (Cancer vs. Normal Cells) |
|---|---|---|---|---|
| None | 6-Phenoxy-1H-indazol-3-amine | Low | 2.94 [2] | N/A |
| Piperazine | 6o [1] | High | 1.8 | 33.2 µM (HEK-293) vs. 5.15 µM (K562) |
| Mercaptoacetamide | 5k [1] | Moderate | 3.7 | 12.17 µM (HEK-293) vs. 3.32 µM (Hep-G2) |
The ambident nature of indazoles (1H vs. 2H-tautomers) demands precise regiocontrol:
Notably, protecting group strategies influence regioselectivity: Boc groups enable C-3 coupling but may undergo deprotection during acylation, necessitating sequential step optimization [8].
Tables of Key Compounds
CAS No.: 172886-23-6
CAS No.: 79-89-0
CAS No.:
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8